

In-Vivo Validation of (S)-Vamicamide's Bladder Selectivity: A Comparative Guide

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Compound of Interest

Compound Name: (S)-Vamicamide

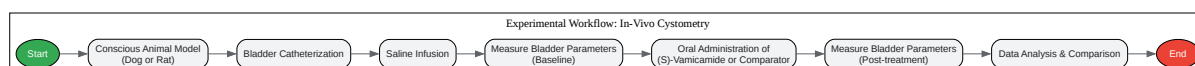
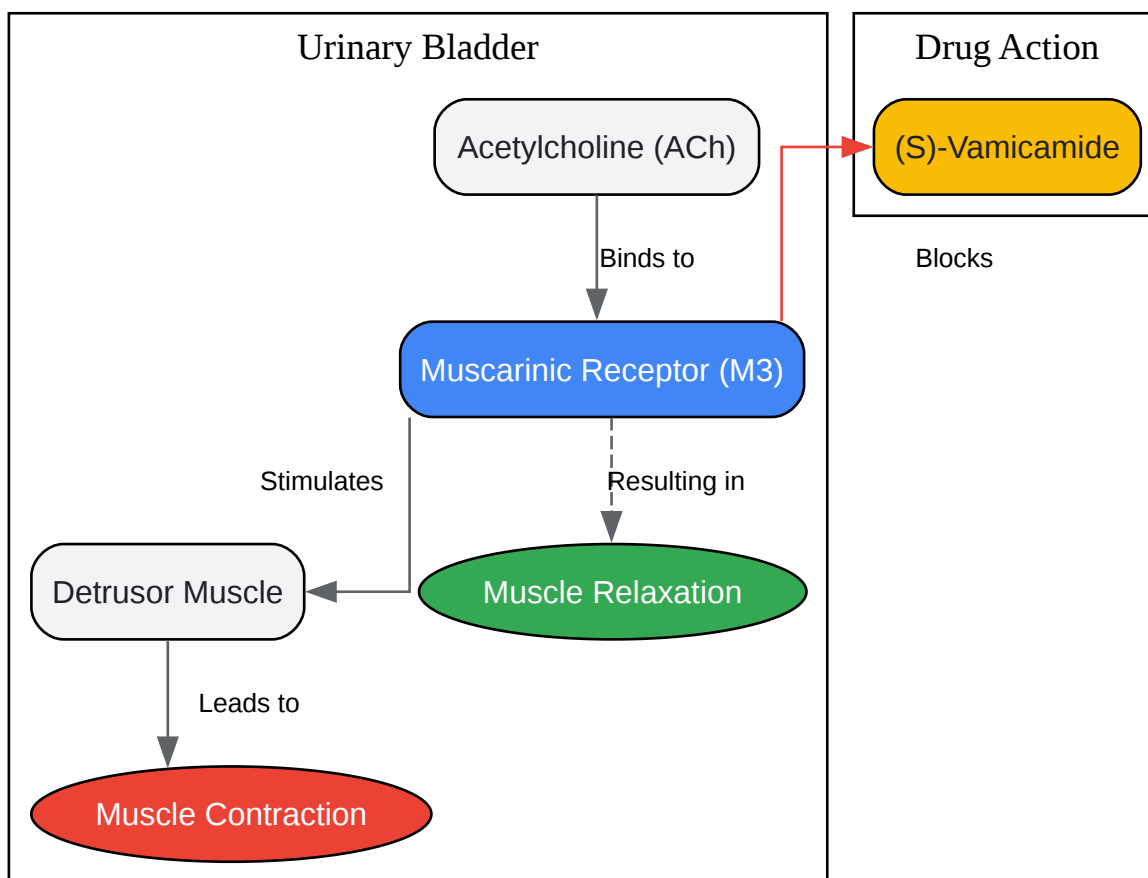
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(S)-Vamicamide, a potent muscarinic acetylcholine receptor (mAChR) antagonist, has demonstrated significant potential for the treatment of overactive bladder (OAB). This guide provides a comprehensive in-vivo comparison of **(S)-Vamicamide**'s bladder selectivity against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Bladder Smooth Muscle

(S)-Vamicamide exerts its therapeutic effect by acting as an antagonist to muscarinic acetylcholine receptors. In the context of the urinary bladder, this action inhibits the binding of acetylcholine, a neurotransmitter that triggers involuntary bladder contractions characteristic of OAB. This targeted inhibition leads to a relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.^{[1][2][3]}



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